1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one
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Overview
Description
1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one is a compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a hydroxy group and a phenylprop-2-en-1-yloxy group attached to the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one, can be achieved through various methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the yield and selectivity of the reactions . The Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.
Substitution: The phenylprop-2-en-1-yloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, dihydroxanthones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex xanthone derivatives.
Medicine: The compound has shown promise in the development of therapeutic agents targeting specific diseases.
Industry: Xanthone derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenylprop-2-en-1-yloxy group play crucial roles in its biological activity. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyxanthone: Lacks the phenylprop-2-en-1-yloxy group but shares the xanthone core.
1-Hydroxy-9H-xanthen-9-one: Similar structure but without the phenylprop-2-en-1-yloxy group.
Uniqueness
1-hydroxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-9H-xanthen-9-one is unique due to the presence of the phenylprop-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C22H16O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-hydroxy-3-[(E)-3-phenylprop-2-enoxy]xanthen-9-one |
InChI |
InChI=1S/C22H16O4/c23-18-13-16(25-12-6-9-15-7-2-1-3-8-15)14-20-21(18)22(24)17-10-4-5-11-19(17)26-20/h1-11,13-14,23H,12H2/b9-6+ |
InChI Key |
KXJYFKGWYXKESA-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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